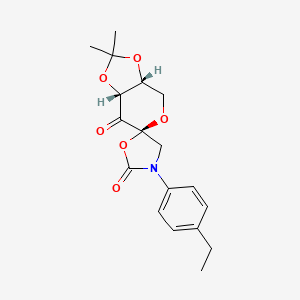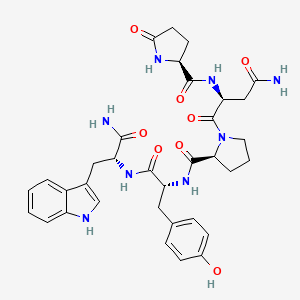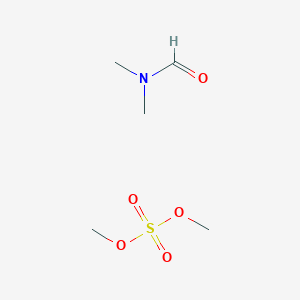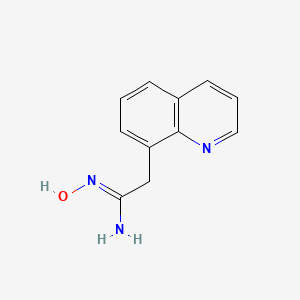
2-hydroxy-N-(4-phenoxyphenyl)acetamide
Vue d'ensemble
Description
Mécanisme D'action
2-hydroxy-N-(4-phenoxyphenyl)acetamide exerts its effects by binding to and activating PPARδ, which is a transcription factor that regulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which results in improved energy metabolism and endurance performance.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including increased fatty acid oxidation, improved glucose uptake, increased mitochondrial biogenesis, and reduced inflammation. These effects contribute to improved energy metabolism and endurance performance, as well as potential therapeutic benefits in metabolic disorders and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
2-hydroxy-N-(4-phenoxyphenyl)acetamide has several advantages and limitations when used in laboratory experiments. Its advantages include its selective activation of PPARδ, which allows for targeted effects on energy metabolism and endurance performance. Its limitations include its potential for off-target effects and the need for careful dosing to avoid toxicity.
Orientations Futures
There are several future directions for research on 2-hydroxy-N-(4-phenoxyphenyl)acetamide, including the development of more selective PPARδ agonists, the investigation of its potential therapeutic benefits in metabolic disorders and cancer, and the exploration of its effects on other physiological systems. Additionally, further research is needed to fully understand the potential risks and benefits of this compound and to develop safe and effective dosing regimens.
Applications De Recherche Scientifique
2-hydroxy-N-(4-phenoxyphenyl)acetamide has been extensively studied for its potential applications in various fields of scientific research. In sports medicine, it has been shown to enhance endurance performance by increasing the expression of genes involved in oxidative metabolism and angiogenesis. In cancer research, it has been investigated for its potential to inhibit tumor growth by inducing apoptosis and inhibiting angiogenesis. In metabolic disorders, it has been studied for its potential to improve insulin sensitivity and reduce inflammation.
Propriétés
IUPAC Name |
2-hydroxy-N-(4-phenoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c16-10-14(17)15-11-6-8-13(9-7-11)18-12-4-2-1-3-5-12/h1-9,16H,10H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATKSUUOVIAFPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-hydroxy-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3340762.png)

![N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]-2-chloroacetamide](/img/structure/B3340770.png)







![4-[(Cyclopropylamino)methyl]-2-methoxyphenol](/img/structure/B3340817.png)
![N-(4-{[4-(hydroxyimino)piperidin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B3340827.png)

